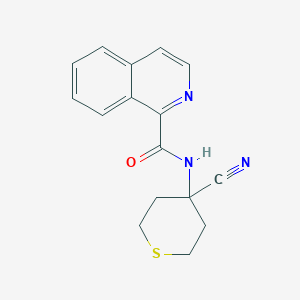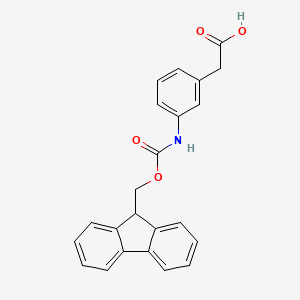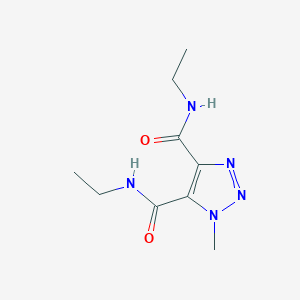
1-ethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ethylene Biosynthesis Inhibition
Research has shown that derivatives similar to the specified compound can inhibit ethylene biosynthesis in plants. Ethylene is a crucial phytohormone involved in the ripening of fruits and senescence of flowers, affecting their shelf lives. A study identified pyrazinamide, a compound with structural similarities, as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This inhibition occurs through the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), an enzyme essential for the final step of ethylene formation. These findings suggest that derivatives of the compound may serve as potential regulators of plant metabolism, particularly in ethylene biosynthesis, offering new strategies to reduce postharvest loss (Sun et al., 2017).
Antimicrobial and Anticancer Activities
Several studies have demonstrated the antimicrobial and anticancer potentials of pyrazole and pyrazolopyrimidine derivatives. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and shown to possess significant effects against mouse tumor model cancer cell lines and human cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). These compounds, obtained through cyclocondensation reactions, exhibit promising therapeutic potential as anti-tumor agents (Nassar et al., 2015).
Nematocidal and Fungicidal Applications
In the realm of agrochemicals, pyrazole carboxamide derivatives, including those structurally related to the specified compound, have been identified as an important class of fungicides. A study synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, showcasing that while they exhibit weak fungicidal activity, some demonstrate good nematocidal activity against Meloidogyne incognita, a type of plant-parasitic nematode. This suggests potential applications in agriculture for the control of nematode infestations, highlighting the versatility of pyrazole carboxamide derivatives in pest management (Zhao et al., 2017).
Antimycobacterial Activity
Pyridines and pyrazines substituted with oxadiazole rings, akin to the structure of the compound of interest, have been synthesized and tested against Mycobacterium tuberculosis. These studies have documented the compounds' antimycobacterial activity, highlighting their potential as therapeutic agents against tuberculosis. The research indicates that derivatives of pyrazinecarboxylic acids can act as potent antimycobacterial agents, offering a foundation for the development of new treatments for tuberculosis and related mycobacterial infections (Gezginci et al., 1998).
特性
IUPAC Name |
2-ethyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-2-25-14(6-9-21-25)16(26)23-18(7-4-3-5-8-18)17-22-15(24-27-17)13-12-19-10-11-20-13/h6,9-12H,2-5,7-8H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRVSJVKFVOQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936690.png)
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)
![(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936692.png)




![1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2936699.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)
